An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 3-Chloroisoxazole-4-carboxylic Acid
An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 3-Chloroisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Mass in Molecular Characterization
In the landscape of chemical research and pharmaceutical development, the precise characterization of molecular entities is paramount. Among the most fundamental of these properties are molecular weight and exact mass. While often used interchangeably in broader contexts, for the scientist, their distinction is a cornerstone of analytical accuracy. This guide provides an in-depth examination of these properties for the compound 3-Chloroisoxazole-4-carboxylic acid (CAS No. 1485967-66-5) , a heterocyclic compound of interest in synthetic chemistry and medicinal research. We will dissect the theoretical underpinnings of these values, their practical significance, and the authoritative methods for their experimental determination.
Section 1: Differentiating Molecular Weight and Exact Mass
Before presenting the specific values for 3-Chloroisoxazole-4-carboxylic acid, it is essential to establish a clear understanding of the two key mass-related terms.
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Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the atomic masses of all atoms in a molecule, as found on the periodic table. These atomic weights account for the natural abundance of all stable isotopes of an element. For instance, the atomic weight of chlorine is approximately 35.45 amu because it naturally exists as a mixture of isotopes (primarily ³⁵Cl and ³⁷Cl). Molecular weight is typically expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in bulk chemical synthesis.
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Exact Mass (or Monoisotopic Mass): This is a more precise value calculated by summing the masses of the single most abundant stable isotope of each atom in the molecule. For example, in calculating the exact mass, one would use the mass of ¹²C (12.000000 Da), ¹H (1.007825 Da), and ³⁵Cl (34.968853 Da), not their averaged values. The exact mass is a theoretical value that high-resolution mass spectrometers aim to measure. It is expressed in Daltons (Da) and is indispensable for determining the elemental composition of a molecule.[1]
The distinction is not merely academic; it is the foundation upon which high-resolution mass spectrometry (HRMS) provides its profound analytical power, allowing researchers to confirm molecular identity with a high degree of confidence.[2]
Section 2: Physicochemical Properties of 3-Chloroisoxazole-4-carboxylic Acid
The fundamental mass properties of 3-Chloroisoxazole-4-carboxylic acid are derived from its molecular formula.
Molecular Formula: C₄H₂ClNO₃
This formula serves as the basis for calculating both the molecular weight and the exact mass. The values are summarized in the table below for clarity and easy reference.
| Property | Value | Unit | Basis of Calculation |
| Molecular Weight | 147.52 | g/mol | Weighted average of natural isotopic abundances of C, H, Cl, N, O.[3] |
| Exact Mass | 146.97232 | Da | Sum of the masses of the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O. |
| CAS Number | 1485967-66-5 | N/A | Chemical Abstracts Service Registry Number.[3] |
Section 3: Experimental Determination of Exact Mass via High-Resolution Mass Spectrometry (HRMS)
The theoretical exact mass is confirmed experimentally using high-resolution mass spectrometry, a technique capable of measuring mass with extremely high accuracy and precision.[4] This validation is a critical step in structure elucidation and quality control for any novel compound.
The Principle of HRMS
High-resolution instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, possess the resolving power to distinguish between ions with very similar mass-to-charge ratios (m/z).[4] This capability allows for the measurement of an ion's mass to several decimal places, which is necessary to calculate a unique elemental composition.[2]
Causality in Methodological Choices
The choice of experimental parameters is driven by the physicochemical nature of the analyte. For a small, polar organic molecule like 3-Chloroisoxazole-4-carboxylic acid, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation, preserving the molecular ion for accurate mass analysis.
The following protocol outlines a self-validating system for the determination of the exact mass of 3-Chloroisoxazole-4-carboxylic acid. The inclusion of an internal calibrant (or "lock mass") ensures continuous, real-time calibration of the mass axis, correcting for any instrumental drift and guaranteeing the highest level of mass accuracy.[5]
Detailed Experimental Protocol
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Sample Preparation:
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Accurately weigh approximately 1 mg of 3-Chloroisoxazole-4-carboxylic acid.
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Dissolve the sample in 1 mL of a high-purity solvent (e.g., a 50:50 mixture of acetonitrile and water with 0.1% formic acid) to create a 1 mg/mL stock solution. The formic acid aids in protonation for positive-ion mode ESI.
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Perform a serial dilution to a final concentration of approximately 1-5 µg/mL for direct infusion analysis.
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Instrument Calibration (External):
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Prior to sample analysis, perform an external calibration of the mass spectrometer across the desired mass range (e.g., m/z 100-1000).
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Use a well-characterized, multi-point calibration solution provided by the instrument manufacturer. This establishes the initial accuracy of the mass axis.[5]
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Rationale: This step ensures the instrument is performing within specifications before the analysis begins.
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Analysis via Direct Infusion-ESI-HRMS:
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Set up the ESI source in positive ion mode . The carboxylic acid and isoxazole nitrogen are sites that can be readily protonated to form the [M+H]⁺ ion.
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Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
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Simultaneously, introduce a known internal calibrant (lock mass) at a low, constant concentration. The calibrant should have a known exact mass close to, but not interfering with, the analyte ion (e.g., a compound with an m/z around 150).
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Rationale: Direct infusion provides a stable ion signal. The internal lock mass provides a constant reference point, allowing the data system to correct for any minor fluctuations in the mass measurement in real-time.[5]
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Mass Spectrometer Settings (Example for a Q-TOF instrument):
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Capillary Voltage: ~2.5-3.5 kV
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Sampling Cone Voltage: ~20-40 V
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Source Temperature: ~100-120 °C
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Desolvation Gas (N₂) Flow: ~500-700 L/hr
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Acquisition Mode: Profile (or Continuum) mode to ensure accurate peak shape for centroiding.
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Mass Range: m/z 50-500
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Acquisition Time: 1-2 minutes to obtain a stable, averaged spectrum.
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Rationale: These parameters are optimized to achieve efficient desolvation and ionization of the analyte while minimizing in-source fragmentation.
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Data Processing and Analysis:
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Average the spectra acquired over the stable infusion period.
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Apply the lock mass correction to the raw data.
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Identify the peak corresponding to the protonated molecule, [C₄H₂ClNO₃ + H]⁺. The theoretical exact mass for this ion is 147.97960 Da .
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The instrument's software will report the measured m/z value of the peak centroid.
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Calculate the mass error in parts per million (ppm):
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Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
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A mass accuracy of < 5 ppm is typically required to confidently propose an elemental formula.
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Workflow Visualization
The following diagram illustrates the logical flow of the HRMS experiment for determining the exact mass of 3-Chloroisoxazole-4-carboxylic acid.
Conclusion
The distinction between molecular weight (147.52 g/mol ) and exact mass (146.97232 Da) for 3-Chloroisoxazole-4-carboxylic acid is fundamental to its application in scientific research. While molecular weight governs the macroscopic world of synthesis and stoichiometry, the exact mass is the key to its unambiguous identification at the molecular level. The rigorous experimental protocol detailed here, utilizing high-resolution mass spectrometry with internal calibration, provides a robust and self-validating framework for confirming the elemental composition and, by extension, the identity of this and other small molecules with high confidence. This analytical precision is an indispensable component of modern drug discovery and development.
References
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The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. RSC. Retrieved from [Link]
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Tanaka, S., & Shibue, T. (2023). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education. Retrieved from [Link]
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LCGC International. (2023, September 13). Scientists Test a New Process for Small Molecule Structure Elucidation. Retrieved from [Link]
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University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]
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Gault, J., Donlan, J. A. C., Liko, I., Hopper, J. T. S., Gupta, K., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333–336. Retrieved from [Link]
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University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]
